molecular formula C23H24N2O3 B6170308 2-amino-3-[3,4-bis(benzyloxy)phenyl]propanamide CAS No. 2567496-70-0

2-amino-3-[3,4-bis(benzyloxy)phenyl]propanamide

Cat. No.: B6170308
CAS No.: 2567496-70-0
M. Wt: 376.4
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Description

2-amino-3-[3,4-bis(benzyloxy)phenyl]propanamide is a synthetic organic compound with the molecular formula C23H24N2O3 It is characterized by the presence of an amino group, a propanamide backbone, and two benzyloxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[3,4-bis(benzyloxy)phenyl]propanamide typically involves multi-step organic reactions. One common approach is the protection of the phenolic hydroxyl groups of 3,4-dihydroxybenzaldehyde with benzyl groups, followed by the formation of the corresponding Schiff base with an appropriate amine. Subsequent reduction of the Schiff base and acylation with a suitable acylating agent yields the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[3,4-bis(benzyloxy)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Conversion to 2-amino-3-[3,4-bis(benzyloxy)phenyl]propylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-3-[3,4-bis(benzyloxy)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-amino-3-[3,4-bis(benzyloxy)phenyl]propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy groups can enhance the compound’s binding affinity and specificity, while the amino and amide groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-[3,4-dimethoxyphenyl]propanamide
  • 2-amino-3-[3,4-dihydroxyphenyl]propanamide
  • 2-amino-3-[3,4-dibenzyloxyphenyl]propanamide

Uniqueness

2-amino-3-[3,4-bis(benzyloxy)phenyl]propanamide is unique due to the presence of two benzyloxy groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance lipophilicity, improve membrane permeability, and increase binding affinity to specific molecular targets compared to similar compounds with different substituents.

Properties

CAS No.

2567496-70-0

Molecular Formula

C23H24N2O3

Molecular Weight

376.4

Purity

95

Origin of Product

United States

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